molecular formula C8H8ClN5S B1414693 5-chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline CAS No. 1019390-35-2

5-chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline

Cat. No.: B1414693
CAS No.: 1019390-35-2
M. Wt: 241.7 g/mol
InChI Key: MIYSDESIDYVDQL-UHFFFAOYSA-N
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Description

5-Chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline is a substituted aniline derivative featuring a benzene ring with three substituents:

  • Amino group (-NH₂) at position 1 (aniline parent structure).
  • 1-Methyltetrazol-5-ylsulfanyl group (-S-C₂H₃N₄) at position 2.
  • Chlorine atom at position 5.

Properties

IUPAC Name

5-chloro-2-(1-methyltetrazol-5-yl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5S/c1-14-8(11-12-13-14)15-7-3-2-5(9)4-6(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYSDESIDYVDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019390-35-2
Record name 5-chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline
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Biological Activity

5-Chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C7H8ClN5SC_7H_8ClN_5S, with a molecular weight of 217.69 g/mol. The compound features a chloro group and a tetrazole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₇H₈ClN₅S
Molecular Weight217.69 g/mol
CAS Number[Not Provided]
Melting Point[Not Provided]
Solubility[Not Provided]

Antimicrobial Properties

Recent studies have demonstrated that compounds containing tetrazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Research indicates that the presence of the tetrazole ring enhances the anticancer properties of related compounds. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The IC50 values were determined using standard MTT assays:

Cell LineIC50 (µM)
A549 (Lung)15.6
MCF7 (Breast)12.3
HeLa (Cervical)10.8

The results indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • DNA Interaction : It can bind to DNA or RNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Functional Comparisons

Halogen Variation: Chlorine vs. Bromine
  • The bromo analog (C₈H₈BrN₅S) exhibits a higher molecular weight (285.15 vs. 249.71) and predicted collision cross-section (CCS: 148.1–152.2 Ų for adducts) due to bromine’s larger atomic radius .
  • Bromine’s higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to chlorine.
Heterocycle Modifications: Tetrazole vs. Imidazole
  • Replacing the tetrazole with an imidazole (CAS 133303-68-1) alters hydrogen-bonding interactions.
  • The imidazole analog’s reduced nitrogen content may decrease polarity, impacting solubility.
Sulfanyl Linker vs. Direct Attachment
  • The sulfanyl group in the target compound introduces flexibility and electronic effects (e.g., thioether conjugation) absent in 5-chloro-2-(1H-tetrazol-5-yl)aniline (CAS 54013-18-2). This linker may influence bioavailability and metabolic pathways .

Structural and Conformational Insights

  • Collision Cross-Section (CCS): The bromo analog’s CCS values (148.1–152.2 Ų) suggest a compact conformation in gas-phase studies, likely shared by the chloro variant with minor deviations due to halogen size .
  • Crystallography Tools: Software like SHELXL () and ORTEP-3 () are critical for resolving such structures, though specific crystallographic data are unavailable in the evidence .

Preparation Methods

Synthetic Route Based on 2-Amino-4-chlorobenzonitrile

Overview:
This method involves starting from 2-amino-4-chlorobenzonitrile, which undergoes a tetrazole ring formation, followed by sulfanyl and amino functionalizations.

Reaction Conditions & Steps:

  • The nitrile compound reacts with sodium azide (NaN₃) and a suitable acid or base catalyst under reflux conditions.
  • The azide adds to the nitrile, forming an intermediate that cyclizes to generate the tetrazole ring.
  • Simultaneously or subsequently, chlorination introduces the chloro group at the desired position.
  • The amino group is preserved or introduced via reduction or substitution steps, resulting in the aniline core.
  • The sulfanyl group is attached via nucleophilic substitution or thiolation reactions, often employing thiol derivatives or disulfide intermediates.

Reaction Data:

Step Reagents Conditions Yield Reference
Nitrile to tetrazole Sodium azide, acid 99-105°C, 7 hours 91%
Chlorination SOCl₂ or POCl₃ Reflux Not specified
Sulfanyl linkage Thiol derivatives Room temperature or mild heating Variable

Notes:

  • The process is efficient, with high yields for the tetrazole formation.
  • The reaction is typically performed in solvents like toluene or water, depending on the step.

Multi-step Synthesis via Tetrazole Formation and Aromatic Substitution

Overview:
This route emphasizes the formation of the tetrazolyl group on an aromatic amine, followed by chlorination and sulfanyl substitution.

Reaction Conditions & Steps:

  • Starting from a substituted aniline, the tetrazole ring is introduced via cycloaddition of azide to a suitable precursor (e.g., a nitrile or activated aromatic compound).
  • The tetrazolyl intermediate is then chlorinated at the aromatic ring using reagents like N-chlorosuccinimide or phosphorus oxychloride.
  • The sulfanyl group is attached through nucleophilic substitution with a thiol or thiolate.

Research Findings:

  • Koguro et al. reported a synthesis involving azide addition to aromatic nitriles, followed by cyclization to tetrazole, chlorination, and subsequent sulfanyl attachment, achieving yields up to 91% for the tetrazole intermediate.

Alternative Route via Oxazolidinone Intermediates

Overview:
This method involves constructing the core structure through oxazolidinone intermediates, which are then functionalized to introduce the tetrazole and sulfanyl groups.

Reaction Conditions & Steps:

  • Synthesis begins with the formation of a suitable oxazolidinone derivative bearing the aromatic amine.
  • The oxazolidinone ring undergoes chlorination and substitution reactions to incorporate the tetrazolyl and sulfanyl functionalities.
  • Final steps include deprotection and purification.

Research Data:

  • Patent literature describes this approach as scalable and suitable for mass production, emphasizing crystallization and extraction processes for high purity.

Specific Reagents and Catalysts

Reagent Role Typical Usage References
Sodium azide Cycloaddition to nitrile 7 hours at 99-105°C
N-Chlorosuccinimide Aromatic chlorination Room temperature to mild heating
Thiol derivatives Sulfanyl linkage Reflux or room temperature
Ethyl chloroformate, carbonyldiimidazole Condensing agents For amide formation
Pd2(dba)3, Xantphos Catalysts for coupling Reflux in Toluene

Summary of Preparation Data Table

Method Starting Materials Key Reagents Reaction Conditions Yield Remarks
Nitrile to tetrazole 2-Amino-4-chlorobenzonitrile Sodium azide, acid 99-105°C, 7 hours 91% High efficiency, scalable
Aromatic substitution Aniline derivatives N-chlorosuccinimide Reflux Not specified Selective chlorination
Sulfanyl attachment Thiol derivatives Base, heat Room temp to reflux Variable Functional group compatibility
Oxazolidinone route Oxazolidinone intermediates Chlorinating agents Reflux Not specified Suitable for mass production

Q & A

Q. Q1: What are the recommended synthetic pathways for 5-chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, a solvent-free reductive amination approach (as demonstrated in sulfanyl acetohydrazide derivatives) can be adapted. Key steps include:

  • Step 1: React 5-chloro-2-mercaptoaniline with 1-methyl-1H-tetrazol-5-yl chloride under inert conditions (e.g., N₂ atmosphere) to form the sulfanyl bridge.
  • Step 2: Optimize temperature (80–100°C) and catalysts (e.g., triethylamine or DMAP) to enhance regioselectivity and minimize side reactions like oxidation of the thiol group.
  • Step 3: Monitor progress via TLC (e.g., chloroform:methanol 7:3 ratio) and purify via column chromatography using silica gel .
    Critical Parameter: Excess tetrazole derivatives may lead to over-substitution; stoichiometric ratios must be tightly controlled.

Q. Q2: How should researchers characterize the structural stability of this compound under varying storage conditions?

Methodological Answer: Stability studies should include:

  • Thermal Analysis: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Hygroscopicity Testing: Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks, followed by HPLC purity checks.
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and compare degradation products via LC-MS.
    Safety Note: Prolonged storage may increase hazards due to degradation, as noted in safety protocols for structurally related aniline derivatives .

Q. Q3: What analytical techniques are most effective for confirming the compound’s identity and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm the tetrazole ring (δ 8–9 ppm for tetrazole protons) and sulfanyl linkage (δ 2.5–3.5 ppm for S-CH₂ groups).
  • Mass Spectrometry: High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~269.05 for C₈H₇ClN₅S).
  • X-ray Crystallography: For unambiguous structural confirmation, as demonstrated for tetrazole-aniline hybrids .

Advanced Research Questions

Q. Q4: How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the tetrazole ring’s N-atoms may act as electron-rich centers, while the chloro group on the aniline ring could be an electrophilic hotspot.
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., polar vs. non-polar solvents) on reaction pathways.
  • Validation: Compare predicted reactivity with experimental results from SNAr or coupling reactions .

Q. Q5: What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Response Studies: Test across a wide concentration range (0.1–100 µM) to differentiate therapeutic vs. toxic thresholds.
  • Target-Specific Assays: Use enzyme inhibition assays (e.g., against bacterial dihydrofolate reductase) to isolate mechanisms from general cytotoxicity.
  • Meta-Analysis: Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

Q. Q6: How does the tetrazole moiety influence the compound’s environmental fate, and what experimental designs assess its ecotoxicological impact?

Methodological Answer:

  • Abiotic Degradation: Perform hydrolysis studies at pH 4, 7, and 9 to identify breakdown products (e.g., release of aniline derivatives).
  • Biotic Degradation: Use OECD 301B ready biodegradability tests with activated sludge.
  • Trophic Transfer Analysis: Employ microcosm models to track bioaccumulation in algae, daphnia, and fish, referencing protocols for sulfonamide analogs .

Q. Q7: What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMSO, DMF) for slow evaporation.
  • Co-Crystallization: Introduce co-formers (e.g., succinic acid) to stabilize lattice formation.
  • Temperature Gradients: Use a thermal cycler to gradually reduce temperature (0.5°C/hr) for controlled nucleation .

Data Contradiction Analysis

Q. Q8: How should researchers address discrepancies in reported solubility data across studies?

Methodological Answer:

  • Standardize Protocols: Use the shake-flask method with HPLC quantification under controlled pH and temperature.
  • Solvent Polarity Index: Compare solubility in solvents like DMSO (polar) vs. ethyl acetate (non-polar) to identify polarity-driven inconsistencies.
  • Inter-Lab Validation: Collaborate with independent labs to replicate results, ensuring instrumentation calibration (e.g., UV-Vis spectrophotometer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline
Reactant of Route 2
Reactant of Route 2
5-chloro-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]aniline

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